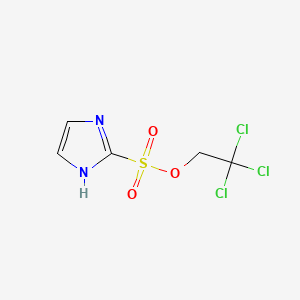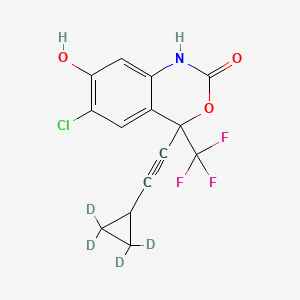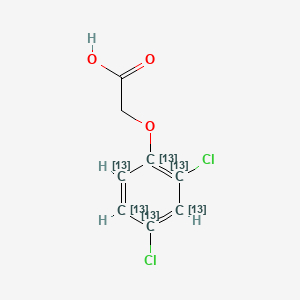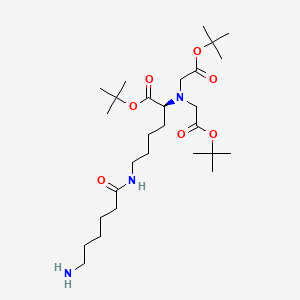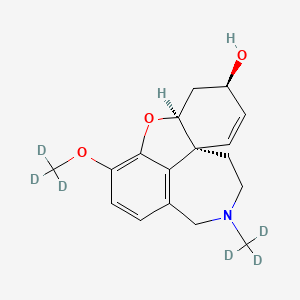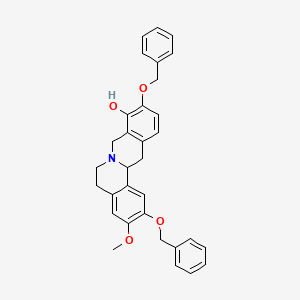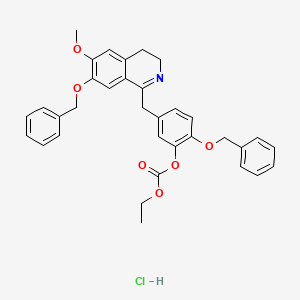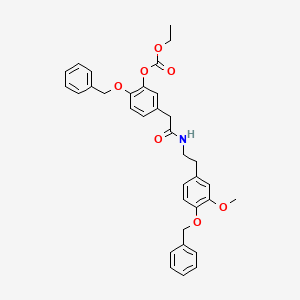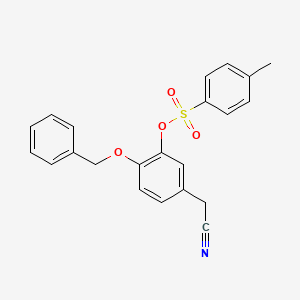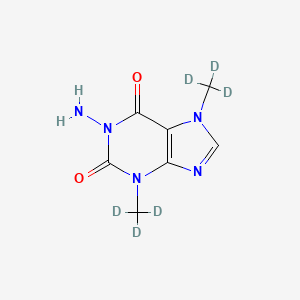
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 is a derivative of camptothecin, a well-known alkaloid with potent anticancer properties. This compound is particularly notable for its role as a metabolite of irinotecan, a chemotherapeutic agent used in the treatment of various cancers, including colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 typically involves the esterification of camptothecin derivativesThese reactions often require specific catalysts and conditions, such as the use of carboxylesterases for hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound, and advanced purification techniques are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of oxidative metabolites.
Hydrolysis: Catalyzed by carboxylesterases, converting the compound into its active form, 7-ethyl-10-hydroxycamptothecin.
Substitution: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylesterases, cytochrome P450 enzymes, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal conversion rates .
Major Products
The major products formed from these reactions include 7-ethyl-10-hydroxycamptothecin, which is the active metabolite responsible for the compound’s anticancer properties .
Scientific Research Applications
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: The parent compound from which 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 is derived.
Topotecan: Another camptothecin derivative with similar anticancer properties.
SN-38: The active metabolite of irinotecan, closely related to 7-ethyl-10-hydroxycamptothecin.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other camptothecin derivatives. These properties make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTHDYKJHNEV-TVECXBKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
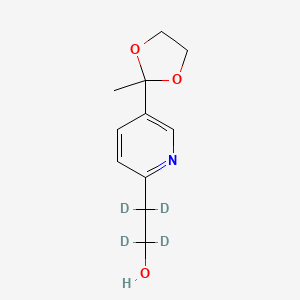
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
